3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane
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Overview
Description
3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane is a spiro compound characterized by a unique bicyclic structure. The spiro[5.5]undecane framework consists of two fused rings, one of which contains a nitrogen atom, making it an azaspiro compound. The presence of a 4-chlorophenyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane typically involves the reaction of 4-chlorobenzylamine with cyclohexanone under acidic conditions to form the spiro compound. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane
- 3-(4-Chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane
Uniqueness
3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane is unique due to its specific spiro[5.5]undecane framework and the presence of a 4-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62550-90-7 |
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Molecular Formula |
C16H22ClN |
Molecular Weight |
263.80 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C16H22ClN/c17-14-4-6-15(7-5-14)18-12-10-16(11-13-18)8-2-1-3-9-16/h4-7H,1-3,8-13H2 |
InChI Key |
UWNCALHQZVNRLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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